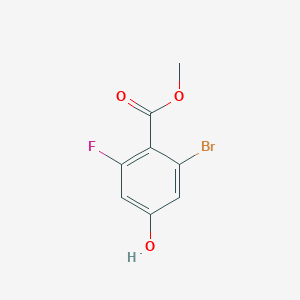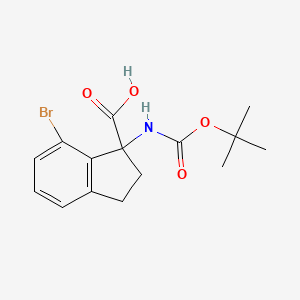
3-(Bromomethyl)-3-methylazetidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-methylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylazetidinehydrochloride typically involves the bromination of 3-methylazetidine. One common method includes the reaction of 3-methylazetidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-methylazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-methylazetidine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include azetidine derivatives with various functional groups.
Reduction: The major product is 3-methylazetidine.
Oxidation: Products depend on the specific oxidizing agent used and can include azetidine ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-methylazetidinehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-methylazetidinehydrochloride involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-3-methylpyridine: Another bromomethyl-containing compound used in pharmaceutical synthesis.
3-(Bromomethyl)indole: Used in the synthesis of indole derivatives with biological activity.
3-(Bromomethyl)thiophene: Utilized in the development of thiophene-based materials.
Uniqueness
3-(Bromomethyl)-3-methylazetidinehydrochloride is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The four-membered ring is strained, making it more reactive compared to larger ring systems. This reactivity is advantageous in synthetic chemistry, allowing for the creation of complex molecules with potential therapeutic applications.
Propiedades
Fórmula molecular |
C5H11BrClN |
|---|---|
Peso molecular |
200.50 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-methylazetidine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Clave InChI |
DIDOFZCHIBXALB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1)CBr.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


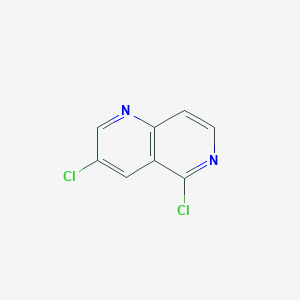
![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)
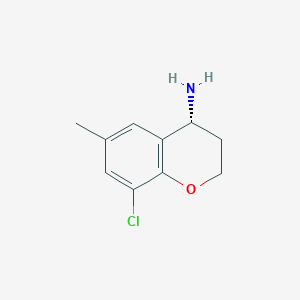
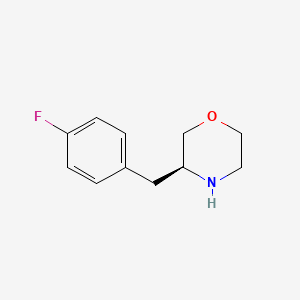
![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
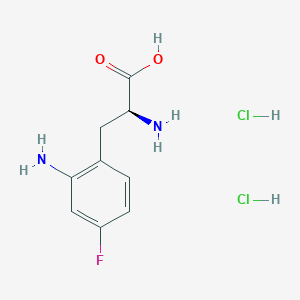
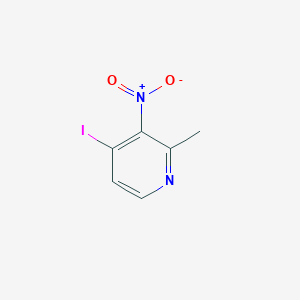
![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)



